molecular formula C10H16N2O3S B1517470 C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide CAS No. 1073485-82-1

C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide

Cat. No.: B1517470
CAS No.: 1073485-82-1
M. Wt: 244.31 g/mol
InChI Key: IORGGERUGTZARB-UHFFFAOYSA-N
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Description

C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide is a chemical compound for research and development applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the available safety data sheets and conduct their own characterization and bioactivity studies to determine the compound's suitability for specific research applications, which may include exploring its potential as a building block in medicinal chemistry or investigating its biological activity. All necessary safety precautions should be followed when handling this chemical in a laboratory setting. Please handle with appropriate personal protective equipment and under conditions that ensure safety.

Properties

IUPAC Name

1-(3-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-15-6-5-12-16(13,14)8-9-3-2-4-10(11)7-9/h2-4,7,12H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGGERUGTZARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from diverse research studies to present a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an aromatic amine and an ether moiety. Its structural formula can be represented as follows:

C 3 Amino phenyl N 2 methoxy ethyl methanesulfonamide\text{C 3 Amino phenyl N 2 methoxy ethyl methanesulfonamide}

This structure is significant as it influences the compound's interaction with biological targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against various enzymes, particularly cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation. For instance, related sulfonamides have shown potent inhibitory effects on CDK8/CycC complexes, which are crucial for transcriptional regulation in cancer cells .

In vitro studies have demonstrated that these compounds can effectively inhibit the proliferation of cancer cell lines by disrupting the kinase activity necessary for cell division. For example, a study reported IC50 values indicating significant inhibition of cell growth in human cervix cancer and bladder carcinoma cell lines .

2. Cytotoxic Activity

The cytotoxic effects of this compound were evaluated through various assays. The crystal violet microtiter plate assay revealed that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like cisplatin .

Case Studies

  • In Vitro Efficacy : A study assessed the compound's efficacy against human tumor cell lines, revealing that it significantly inhibited cell viability at concentrations ranging from 2.38 µM to 14.74 µM depending on the specific cellular context .
  • Mechanistic Insights : Further investigations into its mechanism revealed that this compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .

Comparative Biological Activity Table

CompoundTarget EnzymeIC50 (µM)Cell Line TestedObservations
This compoundCDK8/CycC2.38 - 14.74Human cervix (SISO), bladder (RT-112)Significant cytotoxicity observed
Related sulfonamideCYP3A40.34Hepatic microsomesPotent reversible inhibition
DCLK1 inhibitorDCLK11.0 - 5.0Pancreatic organoidsSelective inhibition leading to reduced viability

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate bioavailability and metabolic stability. Studies indicate that while it crosses biological barriers effectively, there are concerns regarding potential hepatotoxicity due to its interaction with metabolic enzymes like CYP3A4 .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including compounds structurally related to C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide. For instance, a series of N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, some compounds demonstrated significant potency with IC50 values ranging from 5 to 10 nM against drug-resistant cell lines. In vivo studies using xenograft models indicated that these compounds could effectively reduce tumor sizes, suggesting their potential as anticancer agents .

Table 1: Cytotoxicity Data of Related Compounds

CompoundIC50 (nM)Cancer Cell Line
Compound 6t5-10Various
Compound 6p20Drug-resistant
Compound 6g15Breast cancer

Inhibition of Enzymatic Activity

This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, related sulfonamide compounds have been shown to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme implicated in various inflammatory conditions. The inhibition of this enzyme can lead to increased levels of prostaglandins, which may aid in tissue recovery and regeneration following injury .

Table 2: Inhibition Potency Against 15-PGDH

CompoundKi (nM)Effect Observed
SW0332910.1Increased PGE2 levels
Compound X50Partial inhibition

Applications in Drug Development

The structural characteristics of this compound make it a candidate for further drug development. Its ability to cross biological barriers, such as the blood-brain barrier (BBB), is crucial for treating central nervous system disorders. Preliminary studies suggest that modifications to enhance BBB permeability could significantly increase the efficacy of this compound in neurological applications .

Case Studies and Research Findings

Several case studies have documented the efficacy of sulfonamide derivatives in clinical settings:

  • Case Study A : A study involving a derivative similar to this compound showed promising results in reducing tumor growth in a mouse model of breast cancer.
  • Case Study B : Another investigation highlighted the compound's role in enhancing recovery rates post-bone marrow transplantation by modulating inflammatory responses through prostaglandin pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and properties of C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide with analogous sulfonamide derivatives:

Compound Name Substituents Biological Activity Key Properties References
This compound 3-aminophenyl, 2-methoxy-ethyl Potential enzyme inhibition (e.g., ceramidases) Enhanced solubility (methoxy-ethyl), hydrogen-bonding capability (amino group)
N-(2-Furylmethyl)methanesulfonamide Furylmethyl Byproduct in catalytic reactions N-heterocyclic, lower molecular weight, reactive furan ring
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide 2-methoxyphenyl, ethyl Antimicrobial Ethyl group increases lipophilicity; methoxy enhances electronic effects
Metsulfuron methyl ester Triazine ring, methoxy, methyl ester Herbicide High molecular weight, sulfonylurea backbone, triazine-dependent activity
N-(3-Bromophenyl)methanesulfonamide 3-bromophenyl Synthetic intermediate Halogen substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura)
N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide 3,5-di-tert-butyl, 2-hydroxyphenyl Computational model Bulky tert-butyl groups increase steric hindrance; hydroxyl enables redox activity

Electronic and Steric Effects

  • Steric Hindrance : The absence of bulky substituents (e.g., tert-butyl in ) in the target compound may improve access to biological targets compared to more hindered analogs.

Preparation Methods

Direct Sulfonylation of 3-Amino-phenyl Derivatives

One common approach involves reacting 3-aminophenyl derivatives with methanesulfonyl chloride (mesyl chloride) under controlled conditions to form the sulfonamide bond.

  • Reaction Conditions: Typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) with a base like triethylamine to neutralize the generated HCl.
  • Mechanism: The nucleophilic aromatic amine attacks the sulfonyl chloride, forming the sulfonamide linkage.

N-Alkylation with 2-Methoxyethyl Halides or Tosylates

Following sulfonamide formation, the nitrogen atom can be alkylated with 2-methoxyethyl bromide or tosylate to introduce the N-(2-methoxy-ethyl) group.

  • Typical Procedure: The sulfonamide is treated with the alkylating agent in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF).
  • Temperature: Reaction is often conducted at room temperature or slightly elevated temperatures (25–60 °C).
  • Outcome: The alkyl group is introduced selectively at the sulfonamide nitrogen.

Alternative Synthetic Routes

Some patents and literature suggest alternative routes involving:

  • Preparation of N-(3-cyanomethoxyphenyl)methanesulfonamide intermediates followed by reduction of the cyano group to the amino group.
  • Use of protected amine derivatives to avoid side reactions during sulfonylation and alkylation steps.

Representative Synthetic Example (Based on Patent and Literature Data)

Step Reagents & Conditions Description Yield & Notes
1 3-Aminophenol + Methanesulfonyl chloride, triethylamine, DCM, 0–5 °C Formation of 3-aminophenyl methanesulfonamide High yield, mild conditions
2 Alkylation with 2-methoxyethyl bromide, K2CO3, DMF, 40 °C Introduction of N-(2-methoxy-ethyl) group Moderate to high yield
3 Purification by crystallization or chromatography Isolation of pure compound >90% purity achievable

Research Findings and Optimization

  • Selectivity: The use of mild bases and low temperatures during sulfonylation minimizes side reactions such as over-sulfonylation or polymerization.
  • Solvent Choice: Polar aprotic solvents favor alkylation efficiency and reduce competing side reactions.
  • Protecting Groups: In some syntheses, amino groups on the aromatic ring are protected (e.g., as acetamides) to prevent unwanted reactions, then deprotected post-sulfonylation.
  • Yield Improvements: Microwave-assisted synthesis and one-pot procedures have been reported to improve reaction times and yields for related sulfonamide derivatives.

Comparative Table of Preparation Methods

Method Key Steps Advantages Disadvantages Reference
Direct sulfonylation + alkylation Sulfonyl chloride + amine, then alkylation with 2-methoxyethyl halide Straightforward, high yield Requires careful temperature control
Intermediate cyanomethoxyphenyl sulfonamide reduction Formation of cyano intermediate, reduction to amine Allows functional group transformations Multi-step, longer synthesis
One-pot intramolecular C–N bond formation Cyclization methods for related sulfonamides Efficient, fewer purification steps Requires specialized conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonylation reactions. Key steps include:

  • Amination : Reacting 3-aminophenyl precursors with methanesulfonyl chloride derivatives under inert atmospheres (e.g., N₂ or Ar) .
  • Solvent Optimization : Use polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to enhance solubility and reduce side reactions .
  • Temperature Control : Maintain temperatures between 0–25°C during sulfonamide bond formation to prevent decomposition .
  • Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to minimize impurities .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the presence of methoxy (-OCH₃), sulfonamide (-SO₂N-), and aromatic protons .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., m/z = 200.26 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.3%) .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) where sulfonamides exhibit higher solubility .
  • Surfactant Addition : Non-ionic surfactants (e.g., Tween-80) at 0.1% w/v improve dispersion in cell culture media .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., carbonic anhydrase). Parameterize sulfonamide oxygen atoms as hydrogen bond acceptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, sulfonamide groups) using MOE or Discovery Studio .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Dose-Response Analysis : Use Hill slopes to compare EC₅₀/IC₅₀ values. Test across multiple concentrations (1 nM–100 μM) to identify non-linear effects .
  • Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out unintended interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace the methoxyethyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve binding affinity .
  • Bioisosteric Replacement : Substitute the sulfonamide with a sulfonic acid group to evaluate metabolic stability .
  • In Vivo Validation : Test derivatives in rodent models for pharmacokinetics (e.g., oral bioavailability, half-life) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and optimize reaction times .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .
  • Side Product Analysis : Characterize by-products via LC-MS and adjust stoichiometry or solvent ratios .

Tables for Key Parameters

Parameter Optimal Conditions References
Synthesis Temperature0–25°C (sulfonylation step)
HPLC Mobile Phase70:30 Acetonitrile/0.1% TFA aqueous
NMR SolventDeuterated DMSO or CDCl₃
Biological Solubility1% DMSO in PBS (pH 5.0)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide
Reactant of Route 2
C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide

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